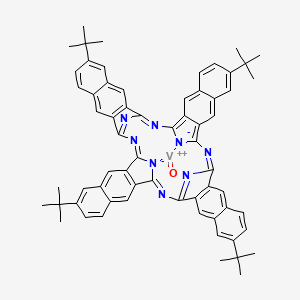
Vanadyl 2 11 20 29-tetra-tert-butyl-2 3&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of VTTBNc thin films typically involves the vacuum evaporation technique. This method allows for the controlled deposition of VTTBNc onto substrates, resulting in thin films with specific structural and morphological characteristics. The synthesis process is crucial for ensuring the quality and performance of the films in their applications (Dhanya & Menon, 2021).
Molecular Structure Analysis
The molecular structure of VTTBNc thin films has been extensively analyzed using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). These studies reveal that the films can exhibit both amorphous and nanostructured forms, depending on the synthesis conditions, such as substrate temperature and film thickness. The structural analysis is key to understanding the electrical and optical properties of the films (Dhanya & Menon, 2012).
Chemical Reactions and Properties
VTTBNc engages in various chemical reactions that influence its electronic and optical properties. For instance, the compound's interaction with other materials and its response to environmental factors like humidity have been studied to explore its potential in applications such as humidity sensors. These reactions and properties are essential for the development of VTTBNc-based devices (Aziz et al., 2018).
Physical Properties Analysis
The physical properties of VTTBNc, including its electrical conductivity and optical absorbance, have been a major focus of research. Studies have shown that these properties can be significantly affected by factors such as film thickness and annealing conditions. Understanding these physical properties is crucial for the optimization of VTTBNc for specific applications (Dhanya et al., 2021).
Chemical Properties Analysis
The chemical properties of VTTBNc, such as its reactivity and stability under various conditions, are pivotal for its application in electronics and optoelectronics. Research has indicated that VTTBNc can exhibit changes in its chemical structure in response to environmental factors, affecting its performance in devices. Investigations into its optical limiting properties, for example, have highlighted the compound's potential and limitations in optical applications (Feng et al., 2008).
Aplicaciones Científicas De Investigación
Electronic and Optical Properties
Mott Variable Range Hopping Transport : Thin films of Vanadyl 2, 11, 20, 29, Tetra Tert-Butyl 2,3 Naphthalocyanines (VTTBNc) were prepared through vacuum evaporation technique, showing exponential variation in electrical conductivity with temperature. These studies help in understanding the material's electrical and optical characteristics, potentially useful for electronic applications (Dhanya et al., 2021).
Organic Photodetectors
Highly Responsive Organic Photodetectors : Vanadyl phthalocyanine compounds were used in the fabrication of organic photodetectors aiming for enhanced responsiveness in the lower region of visible light. This research highlights the potential of Vanadyl-based compounds in improving the performance of organic photodetectors, especially in absorbing visible light below 650 nm (Nur Adilah Roslan et al., 2018).
Surface, Structural, Electrical, and Optical Properties
Annealed Vanadyl Tetra Tert-Butyl 2, 3 Naphthalocyanine Thin Films : The research delved into the impact of air and vacuum annealing on the surface morphology, structure, electrical conductivity, and optical absorbance of VTTBNc thin films. Such studies are crucial for tailoring the properties of Vanadyl-based materials for specific applications (Dhanya & Menon, 2012).
Catalysis
Vanadium(V) Phenolate Complexes for Polymerization : Vanadyl complexes were explored for their ability to catalyze the ring-opening polymerization of ε-caprolactone, L-lactide, and rac-lactide. This research provides insights into the utility of Vanadyl complexes in polymer chemistry, especially for creating polymers with low lactide content through co-polymerization processes (Ge et al., 2016).
Humidity Sensors
Nanoporous VTTBNc Films for Humidity Sensing : Novel structured nanoporous vanadyl 2,11,20,29-Tetra Tert-Butyl 2,3 Naphthalocyanine (VTTBNc) films were prepared by a template-assisted method. The study highlights the potential application of these nanostructured films in humidity sensors, demonstrating the material's sensitivity to moisture (Aziz et al., 2018).
Mecanismo De Acción
Target of Action
Vanadyl 2,11,20,29-tetra-tert-butyl-2,3-naphthalocyanine is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the compound’s interaction with its targets can modulate their electronic properties .
Action Environment
It is known that the compound’s photophysics can be dramatically altered by aggregation, which can be influenced by environmental conditions .
Propiedades
IUPAC Name |
oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H56N8.O.V/c1-61(2,3)41-17-13-33-25-45-49(29-37(33)21-41)57-65-53(45)70-58-51-31-39-23-43(63(7,8)9)19-15-35(39)27-47(51)55(67-58)72-60-52-32-40-24-44(64(10,11)12)20-16-36(40)28-48(52)56(68-60)71-59-50-30-38-22-42(62(4,5)6)18-14-34(38)26-46(50)54(66-59)69-57;;/h13-32H,1-12H3;;/q-2;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDACBKVLZCERN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=CC3=C(C=C2C=C1)C4=NC5=NC(=NC6=C7C=C8C=C(C=CC8=CC7=C([N-]6)N=C9C1=C(C=C2C=CC(=CC2=C1)C(C)(C)C)C(=N9)N=C3[N-]4)C(C)(C)C)C1=C5C=C2C=C(C=CC2=C1)C(C)(C)C.O=[V+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H56N8OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6S,8aS)-6-(4-nitrophenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140373.png)
![5,7-Bis-(benzyloxy)-alpha-(4-(benzyloxy)phenyl)-3-[3,4-di-O-acetyl-alpha-O-acetyl-alpha-L-rhamnopyranosyloxyl]-4H-chromen-4-one](/img/structure/B1140374.png)
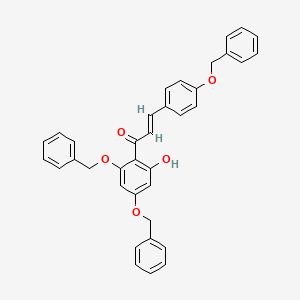
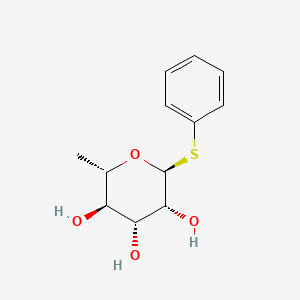
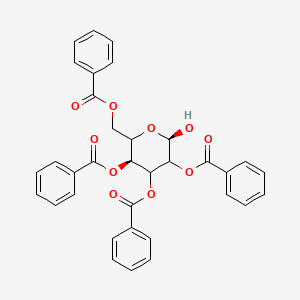

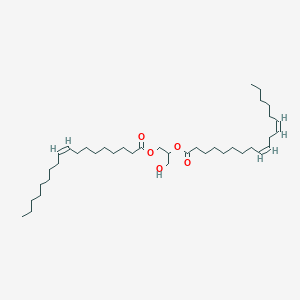
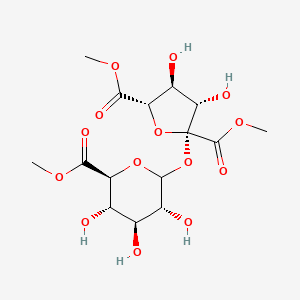
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
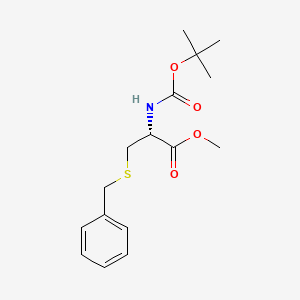
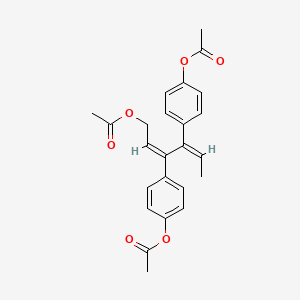
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(triethylsilyl) Baccatin III](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
